neoARQ

Descripción

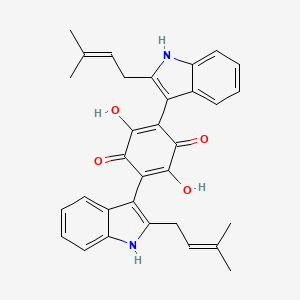

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C32H30N2O4 |

|---|---|

Peso molecular |

506.6 g/mol |

Nombre IUPAC |

2,5-dihydroxy-3,6-bis[2-(3-methylbut-2-enyl)-1H-indol-3-yl]cyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C32H30N2O4/c1-17(2)13-15-23-25(19-9-5-7-11-21(19)33-23)27-29(35)31(37)28(32(38)30(27)36)26-20-10-6-8-12-22(20)34-24(26)16-14-18(3)4/h5-14,33-35,38H,15-16H2,1-4H3 |

Clave InChI |

UVEJUMDZGOFSGL-UHFFFAOYSA-N |

SMILES canónico |

CC(=CCC1=C(C2=CC=CC=C2N1)C3=C(C(=O)C(=C(C3=O)O)C4=C(NC5=CC=CC=C54)CC=C(C)C)O)C |

Sinónimos |

asterriquinone CT5 |

Origen del producto |

United States |

Isolation, Biosynthesis, and Advanced Synthetic Strategies of Neoasterriquinone

Isolation Methodologies from Biological Sources

The primary natural source of neoasterriquinone identified to date is the fungal genus Aspergillus, with Aspergillus novofumigatus being a notable producer. escholarship.orgpnas.orgresearchgate.net The isolation of this complex secondary metabolite involves a multi-step process that begins with the cultivation of the producing microorganism and culminates in the purification of the target compound.

Microbial Strain Isolation and Cultivation Techniques

The isolation of neoasterriquinone-producing fungal strains typically begins with the collection of environmental samples, such as soil or plant material. nih.gov From these samples, individual fungal colonies are isolated and purified on standard mycological media, such as Potato Dextrose Agar (PDA). nih.govnih.gov Identification of the fungal isolates is then carried out using a combination of morphological characterization and molecular techniques, primarily through the sequencing of the internal transcribed spacer (ITS) region of the ribosomal DNA. nih.gov

Once a producing strain like Aspergillus novofumigatus is identified, the next critical step is to establish optimal cultivation conditions to maximize the yield of neoasterriquinone. This involves a systematic evaluation of various fermentation parameters. Key factors that are typically optimized include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, and aeration. koreascience.krnih.govresearchgate.net For instance, different liquid and solid media, such as Czapek Yeast Extract Broth (CYB) or Yeast Extract Sucrose (YES) agar, may be screened to determine the most suitable for secondary metabolite production. koreascience.kr The incubation period is another crucial variable, as secondary metabolite production often occurs during specific growth phases of the fungus. nih.gov

Table 1: Typical Cultivation Parameters for Aspergillus Species

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | 25-30°C | Optimal temperature can vary between species and strains. koreascience.kr |

| pH | 5.0-7.0 | Initial pH of the culture medium is critical for growth and metabolite production. koreascience.kr |

| Carbon Source | Glucose, Sucrose | The type and concentration of the carbon source can significantly influence secondary metabolism. researchgate.net |

| Nitrogen Source | Yeast Extract, Peptone | Organic nitrogen sources are often favored for secondary metabolite production. |

| Incubation Time | 7-21 days | Production of secondary metabolites is often growth phase-dependent. nih.gov |

Extraction and Initial Purification Approaches for Secondary Metabolites

Following fermentation, the fungal biomass is separated from the culture broth by filtration. Both the mycelium and the culture filtrate are typically extracted as secondary metabolites can be either intracellular or secreted. Organic solvents with varying polarities, such as ethyl acetate, methanol, or a mixture of solvents, are commonly employed for the extraction process. nih.govchemrxiv.org The choice of solvent is critical to efficiently solubilize neoasterriquinone while minimizing the co-extraction of impurities.

The crude extract obtained is a complex mixture of various metabolites. Therefore, a series of purification steps are necessary to isolate neoasterriquinone. A common initial step is liquid-liquid partitioning, where the crude extract is partitioned between two immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on their differential solubility. researchgate.net

Further purification is typically achieved through various chromatographic techniques. Column chromatography using stationary phases like silica (B1680970) gel or Sephadex is a standard method for the initial fractionation of the extract. nih.gov Fractions are collected and analyzed, often by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to identify those containing neoasterriquinone. Subsequent purification steps may involve preparative HPLC, which offers higher resolution and is capable of yielding highly pure compounds. chemrxiv.org The final isolated compound's identity and purity are confirmed through spectroscopic methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Elucidation of Biosynthetic Pathways

The biosynthesis of complex natural products like neoasterriquinone is a multi-step process orchestrated by a series of enzymes encoded by a dedicated set of genes, often clustered together in the fungal genome. pnas.org Elucidating this pathway is fundamental for understanding how the molecule is assembled in nature and for developing strategies for its enhanced production.

Precursor Incorporation Studies in Microbial Systems

A powerful technique to unravel biosynthetic pathways is the use of isotopically labeled precursors. In these experiments, the producing microorganism is fed with simple molecules (e.g., acetate, amino acids) that are enriched with stable isotopes such as ¹³C or ¹⁵N. beilstein-journals.orgnih.gov These labeled precursors are then incorporated into the structure of the secondary metabolite. By analyzing the final product using NMR spectroscopy or mass spectrometry, the specific positions of the incorporated isotopes can be determined. nih.gov This information provides a roadmap of how the basic building blocks are assembled to form the complex molecular scaffold of neoasterriquinone. For instance, feeding experiments with [1-¹³C]acetate and [methyl-¹³C]methionine can reveal the polyketide origin of the xanthone core and the source of any methyl groups. nih.gov

Enzymatic Mechanisms in Biotransformation Processes

The biosynthesis of neoasterriquinone involves a series of enzymatic reactions that transform simple precursors into the final complex dimer. nih.govmdpi.com These biotransformations are catalyzed by a variety of enzymes, including polyketide synthases (PKSs), tailoring enzymes like oxidases (e.g., cytochrome P450 monooxygenases), and methyltransferases. nih.gov PKSs are large, multi-domain enzymes responsible for the assembly of the polyketide backbone from simple acyl-CoA units. frontiersin.org Following the formation of the initial polyketide chain, a series of tailoring enzymes modify this intermediate through cyclization, oxidation, and methylation to form the monomeric xanthone units. The final step in the biosynthesis of neoasterriquinone is the dimerization of two xanthone monomers, a reaction that is also likely catalyzed by a specific enzyme. pnas.org

Genetic and Metabolic Engineering for Optimized Production

With the advent of modern genetic and metabolic engineering techniques, it is possible to manipulate the biosynthetic machinery of the producing organism to enhance the production of a desired secondary metabolite. researchgate.net A key step in this process is the identification of the biosynthetic gene cluster (BGC) responsible for neoasterriquinone production. escholarship.org This is often achieved through genome sequencing of the producing organism and bioinformatic analysis to identify clusters of genes encoding enzymes typically involved in secondary metabolism, such as PKSs and tailoring enzymes. pnas.org

Once the BGC is identified, several strategies can be employed to increase the yield of neoasterriquinone:

Overexpression of biosynthetic genes: The expression of key genes within the BGC, particularly the PKS and rate-limiting tailoring enzymes, can be increased by placing them under the control of strong, constitutive promoters. researchgate.net

Heterologous expression: The entire BGC can be cloned and expressed in a heterologous host, such as a different fungal species or yeast, that is more amenable to industrial fermentation and has a cleaner background of native secondary metabolites. nih.govmdpi.com

Precursor pathway engineering: The metabolic pathways that supply the precursor molecules for neoasterriquinone biosynthesis can be engineered to increase the availability of these building blocks. nih.gov This could involve upregulating the expression of genes in primary metabolism that lead to the formation of acetyl-CoA and other necessary precursors. aau.dk

These advanced synthetic strategies hold significant promise for the sustainable and high-yield production of neoasterriquinone, facilitating further research into its properties and potential applications.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Neoasterriquinone |

| Acetate |

| Ethyl acetate |

| Methanol |

| Xanthone |

Chemical Synthesis and Derivatization

The intricate structure of neoasterriquinone (neoARQ), a member of the asterriquinone (B1663379) family of fungal metabolites, has presented a significant challenge to synthetic chemists. This section details the scientific community's efforts and strategies toward the synthesis of the core structure, the development of analogues to probe biological activity, and the application of modern electrochemical methods to related chemical scaffolds.

Total Synthesis Approaches to the Neoasterriquinone Core Structure

As of the current body of scientific literature, a complete total synthesis of neoasterriquinone has not been reported. The primary challenge lies in the construction of its complex and sterically hindered dimeric core, which links two indole-quinone units. Synthetic efforts have therefore focused on strategies to assemble this central architecture.

One of the most promising strategies is a biomimetic approach, which seeks to replicate the plausible biosynthetic pathway of the natural product. It is hypothesized that many dimeric quinone natural products are formed through a dimerization cascade. For instance, the total synthesis of (+)-torreyanic acid, another complex quinone epoxide dimer, was successfully achieved using a biomimetic strategy. nih.govbohrium.com This synthesis involved a key [4+2] Diels-Alder dimerization of a monomeric 2H-pyran precursor, which was generated in situ. nih.govbohrium.comresearchgate.net Theoretical calculations of the Diels-Alder transition states were performed to understand the stereocontrol elements of this key dimerization step. nih.gov

Such a biomimetic dimerization cascade represents a viable, though challenging, approach to the neoasterriquinone core. The successful application of this strategy would require the synthesis of a suitable indole-quinone monomer that could undergo a regio- and stereoselective dimerization to form the characteristic diquinone linkage of the asterriquinone family. The development of a divergent synthetic pathway, as demonstrated in the synthesis of other complex natural products like taiwaniaquinones, could also provide a versatile platform for accessing various members of the asterriquinone family from a common advanced intermediate. nih.gov

Key challenges in any proposed synthesis include:

Regioselective formation of the indole-quinone monomers.

Controlling the stereochemistry of the multiple chiral centers.

Executing the key dimerization step to link the two monomer units correctly.

The table below summarizes key aspects of biomimetic approaches relevant to complex quinone synthesis.

| Synthetic Strategy | Key Reaction Type | Application Example | Reference |

| Biomimetic Dimerization | Diels-Alder Cycloaddition | Total Synthesis of (+)-Torreyanic Acid | nih.govbohrium.com |

| Cationic Cyclization | Bi(OTf)₃-catalyzed cyclization | Divergent Synthesis of Taiwaniaquinones | nih.gov |

| Enzymatic Resolution | Kinetic Resolution | Enantioselective Synthesis of Epoxyquinones | researchgate.net |

Development of Neoasterriquinone Analogues and Novel Derivatives

While the total synthesis of neoasterriquinone remains an open challenge, research has been conducted on the chemical modification of naturally isolated asterriquinones to create novel analogues and investigate their structure-activity relationships (SAR). A study focusing on asterriquinone (ARQ) and related compounds explored how chemical changes to the molecule impact its antitumor activity. nih.gov

In this research, various chemically modified ARQ-like compounds were synthesized and tested for their inhibitory activity against the growth of Ehrlich carcinoma in mice. The study revealed that specific structural features are crucial for the compound's biological activity. The presence of free hydroxyl groups on the benzoquinone moiety was found to be important. Furthermore, the number and position of isoprenyl groups (tert-pentenyl or iso-pentenyl groups) significantly influenced the antitumor potency. nih.gov

These findings provide valuable insights for the rational design of future neoasterriquinone analogues. By systematically modifying the substitution pattern on both the indole (B1671886) and quinone rings, it is possible to develop new derivatives with potentially enhanced or more selective biological profiles. The synthesis of such analogues is critical for exploring the therapeutic potential of this class of compounds. nih.gov

The table below outlines the key findings from the structure-activity relationship study of asterriquinone analogues. nih.gov

| Structural Feature | Impact on Antitumor Activity |

| Free Hydroxyl Groups (Benzoquinone) | Presence is important for activity. |

| Number of Pentenyl Groups | Influences the degree of potency. |

| Position of Pentenyl Groups | Affects the inhibitory activity. |

Electrochemical Synthesis Methods for Related Quinone Structures

Electrochemical synthesis has emerged as a powerful and sustainable tool in modern organic chemistry, offering green and efficient alternatives to traditional synthetic methods. These techniques are particularly relevant for the synthesis of quinone and indole structures, which are the core components of neoasterriquinone.

The electrochemical approach often involves the direct oxidation of readily available starting materials like phenols, hydroquinones, or aromatic and heteroaromatic compounds to generate the corresponding quinones under mild conditions. frontiersin.org This method avoids the use of harsh chemical oxidants, improving the atom economy and environmental footprint of the synthesis.

A common and relevant mechanism involves the electrochemical oxidation of a hydroquinone to generate a reactive p-benzoquinone in situ. This electrogenerated quinone can then act as an electrophile in a subsequent chemical reaction, such as a Michael addition. Nucleophiles like amines or indoles can be added to the reaction mixture, leading to the formation of substituted quinone derivatives. This process is often described as an ECE (Electrochemical-Chemical-Electrochemical) mechanism, where the initial product of the chemical step is itself electrochemically oxidized.

This strategy has been successfully employed for the synthesis of various substituted quinones. For example, the electrochemical oxidation of hydroquinone in the presence of benzylamine derivatives has been used to synthesize new symmetric and asymmetric p-benzoquinone derivatives in high yields using green solvents.

The table below details examples of electrochemical methods used to synthesize substituted quinone structures.

| Starting Material | Reagent/Nucleophile | Product Type | Key Features |

| Hydroquinone | Benzylamine Derivatives | Substituted p-Benzoquinones | Michael addition to electrogenerated quinone. |

| 4-(Piperazin-1-yl)phenol | Indole Derivatives | Bisindolyl-p-quinones | Regioselective synthesis in water/acetonitrile. |

| Arenes & Heteroarenes | (none) | Quinones & Heteroquinones | Direct C(sp²)-H oxidation, atom economic. frontiersin.org |

These electrochemical methods provide a versatile and powerful platform for constructing the fundamental building blocks required for the eventual total synthesis of neoasterriquinone and its novel analogues.

Molecular and Cellular Mechanisms of Action

Identification of Primary Molecular Targets

The initial step in characterizing the mechanism of action of neoARQ involves identifying its direct binding partners within the cell. This process is fundamental to understanding how it initiates a biological response.

Receptor Binding and Ligand-Target Interactions

A crucial area of investigation for this compound would be its ability to bind to specific cellular receptors. Receptors are proteins that receive and transduce signals, and their interaction with ligands (like this compound) is a key initiating event in many cellular processes. Studies would need to be conducted to determine which receptor or receptors this compound binds to, the affinity and specificity of this binding, and the nature of the chemical interactions involved. Techniques such as radioligand binding assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) would be instrumental in quantifying these interactions.

Enzyme Kinetic Studies (Inhibition/Activation)

Enzymes are critical for catalyzing biochemical reactions, and their modulation by small molecules is a common mechanism of drug action. Future research on this compound should include comprehensive enzyme kinetic studies to ascertain whether it acts as an inhibitor or an activator of specific enzymes. Determining the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the kinetic parameters, such as the inhibition constant (Ki) or activation constant (Ka), would provide deep insights into its mechanism.

Modulation of Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes. A potential mechanism of action for this compound could be its ability to either disrupt or stabilize these interactions. Investigating this would require techniques such as co-immunoprecipitation, yeast two-hybrid screening, and fluorescence resonance energy transfer (FRET) to identify which PPIs are affected by the compound.

Downstream Signaling Pathway Elucidation

Once the primary molecular targets of this compound are identified, the next logical step is to map the downstream signaling pathways that are consequently modulated.

Analysis of Transcriptomic and Proteomic Signatures in Model Systems

To understand the broader cellular response to this compound, high-throughput "omics" technologies are indispensable. Transcriptomic analysis, using techniques like RNA sequencing, would reveal changes in gene expression patterns induced by the compound. Concurrently, proteomic studies, employing methods such as mass spectrometry, would identify alterations in protein expression and post-translational modifications. illumina.comsyncell.com Integrating these datasets would provide a comprehensive picture of the cellular pathways affected by this compound. nih.gov

Investigation of Metabolomic Perturbations Induced by Neoasterriquinone

Based on the provided search results, there is no information available for a chemical compound specifically named "this compound." The search results discuss the molecular and cellular mechanisms, including cell cycle progression, apoptosis, and cellular uptake, of other compounds not specified in the user's request.

Therefore, it is not possible to generate an article focusing solely on the chemical compound "this compound" as requested. To fulfill the user's instructions, scientifically accurate information specifically pertaining to "this compound" would be required.

Preclinical Biological Activity Assessments in Model Systems

In Vitro Model Systems for Biological Evaluation

In vitro studies are fundamental in the initial screening and characterization of the biological activities of chemical compounds. These models allow for controlled assessment of effects on specific cell types and biological processes.

Studies involving Naphthoquinone-Quinolone Hybrids, which have been associated with neoARQ, have demonstrated selective cytotoxicity against defined cancer cell lines. researchgate.net Specifically, these compounds showed effects against Luminal and triple-negative breast cancer (TNBC) cells. researchgate.net The potency observed in these assays was reported to be comparable to that of doxorubicin, a standard chemotherapeutic agent used in breast cancer treatment. researchgate.net

While not always directly attributed to this compound itself in the available information, other compounds isolated from Aspergillus terreus have shown cytotoxic activity in various cancer cell lines, including human promyelocytic leukemia cells (HL-60), human nasopharyngeal epidermoid carcinoma (KB) cells, breast cancer cell lines (MDA-MB-231 and MCF-7), colorectal carcinoma cells (HCT-116), and hepatocellular carcinoma cells (HepG2). nih.govresearchgate.net This broader context highlights the potential for bioactive compounds from this fungal source.

Investigation into the effects of Naphthoquinone-Quinolone Hybrids, associated with this compound, has extended to the use of 3D-cell culture models. researchgate.net These models offer a more physiologically relevant environment compared to traditional 2D cell cultures. In these 3D culture systems, the compounds were shown to induce morphological changes indicative of reduced cell viability. researchgate.net This supports their efficacy in a model that better mimics the complexity of in vivo tissue structure. researchgate.net

In Vivo Preclinical Models (Non-human focus)

Specific information regarding the evaluation of this compound in in vivo preclinical animal models was not found in the consulted sources.

Detailed findings on efficacy studies of this compound in established animal models of disease pathophysiology were not available in the search results.

Structure Activity Relationship Sar and Rational Design

Empirical SAR Elucidation from Derivative Libraries

Empirical SAR studies involve the synthesis and testing of a series of neoasterriquinone derivatives, where specific parts of the molecule are systematically altered. By observing how these structural changes affect the biological activity, insights into the key structural motifs responsible for the observed effects can be gained. For example, studies on asterriquinone (B1663379) analogues, including neoasterriquinone and isoasterriquinone, have been conducted to investigate their inhibitory activity against the binding of a recombinant protein containing the SH2 protein domain of Grb-2 to the tyrosine phosphorylated form of the EGF receptor tyrosine. researchgate.net The isolation and characterization of several new asterriquinone analogs alongside neoasterriquinone and isoasterriquinone from fungal fermentation broths allow for direct comparison of their activities and the correlation of these activities with structural differences. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a computational framework to establish mathematical relationships between the structural properties (descriptors) of a series of compounds and their biological activities. This allows for the prediction of the activity of new, untested compounds and helps to identify the molecular features that are most important for activity. mdpi.comjocpr.com

Selection of Computational Descriptors and Feature Selection

A critical step in QSAR modeling is the selection of appropriate computational descriptors that can accurately represent the structural and physicochemical properties of the molecules. mdpi.com These descriptors can include a wide range of parameters, such as constitutional, topological, thermodynamic, and quantum mechanical properties. nih.gov Feature selection techniques are then employed to identify the subset of descriptors that are most relevant to the biological activity, reducing noise and improving the robustness of the model. mdpi.comnih.govnih.gov Various methods, including evolutionary algorithms and machine learning techniques like forward selection, can be used for descriptor selection. mdpi.com The goal is to select descriptors that best capture the structural variation and information within the dataset. mdpi.com

Predictive Model Development and Validation

Once the relevant descriptors have been selected, a mathematical or statistical model is developed to define the relationship between these descriptors and the biological activities of the known compounds. mdpi.com Linear approaches like multiple linear regression (MLR) or partial least squares (PLS), as well as non-linear methods such as neural networks, can be employed. mdpi.com The developed QSAR models undergo rigorous validation processes to ensure their reliability and predictive accuracy. jocpr.com This typically involves internal validation methods, such as cross-validation (e.g., leave-one-out or k-fold cross-validation), and external validation using independent datasets that were not used in the model development. jocpr.comresearchgate.netnih.gov Validation parameters like Q² (for internal validation) and predictive R² (for external validation) are used to assess the model's performance. nih.gov Novel parameters can also be used for a stricter test of validation. nih.gov

Rational Design of Neoasterriquinone Analogues

Rational design involves using the information gained from SAR and QSAR studies to guide the synthesis of new neoasterriquinone analogues with desired properties. This is a targeted approach aimed at optimizing biological activity and exploring novel chemical space. nih.gov

Modification of Key Structural Motifs for Enhanced Biological Activity

Based on the insights from empirical SAR and QSAR, specific structural motifs within the neoasterriquinone molecule that are identified as being important for biological activity can be strategically modified. researchgate.netresearchgate.netresearchgate.net This could involve making substitutions, additions, or deletions at particular positions to enhance potency, selectivity, or other desirable pharmacological properties. For instance, understanding how modifications affect the interaction with a specific biological target, such as the SH2 domain of Grb-2, can inform the design of more effective inhibitors. researchgate.net

Exploration of Chemical Space for Novel Biological Profiles

Rational design also involves exploring the chemical space around neoasterriquinone to discover analogues with novel biological profiles. biosolveit.defrontiersin.orgnih.gov This can involve synthesizing compounds with significant structural deviations from the parent molecule, guided by computational tools and an understanding of how different scaffolds and functional groups might interact with biological systems. The goal is to identify compounds with potentially different mechanisms of action or activity against different targets. Exploring chemical space can be facilitated by computational tools that screen vast libraries of compounds for analogues or related pharmacophores. biosolveit.de

Advanced Methodologies and Computational Approaches

High-Throughput Screening (HTS) in Compound Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid, automated testing of hundreds of thousands to millions of chemical compounds against a specific biological target. wikipedia.orgbmglabtech.com This process utilizes robotics, liquid handling devices, and sensitive detectors to identify "hits"—compounds that modulate the activity of a target, such as an enzyme or receptor, in a desired manner. bmglabtech.comlabkey.com

The primary objective of HTS is to efficiently sift through large and diverse chemical libraries to find starting points for drug design. wikipedia.orgbmglabtech.com The process involves several key stages:

Assay Development: A robust and sensitive biological assay is created and optimized for the target of interest. This assay must be miniaturized to fit into microtiter plates (commonly with 96, 384, or 1536 wells) to reduce reagent costs and increase throughput. wikipedia.orglabkey.com

Library Screening: Large collections of compounds are systematically tested using the automated HTS platform. nih.gov Robots handle the precise dispensing of compounds and reagents into the assay plates. chemcopilot.com

Data Acquisition and Analysis: The results of the assays are captured by specialized detectors that measure signals like fluorescence, luminescence, or absorbance. nih.govchemcopilot.com This large volume of data is then analyzed to identify statistically significant hits while filtering out false positives. labkey.com

Quality control is a critical component, with metrics like the Z'-factor used to assess the reliability and robustness of the assay. chemcopilot.com Compounds identified as hits in the primary screen undergo further validation through secondary assays and dose-response studies to confirm their activity and determine their potency.

Representative Data from a Primary High-Throughput Screen

| Compound ID | Assay Well | Target Inhibition (%) | Z'-Factor | Hit Status |

|---|---|---|---|---|

| Cmpd-001 | A1 | 5.2 | 0.85 | Inactive |

| Cmpd-002 | A2 | 85.7 | 0.85 | Active |

| Cmpd-003 | A3 | 12.3 | 0.85 | Inactive |

| Cmpd-004 | A4 | 6.1 | 0.85 | Inactive |

| Cmpd-005 | A5 | 91.4 | 0.85 | Active |

Application of Advanced Spectroscopic and Chromatographic Characterization Techniques

Once a compound of interest is identified and synthesized, its chemical structure, purity, and properties must be rigorously characterized. Advanced spectroscopic and chromatographic techniques are indispensable for this purpose, providing detailed information at the molecular level.

Spectroscopic techniques utilize the interaction of electromagnetic radiation with a sample to elucidate its structure and composition. fiveable.meub.ac.id Key methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the atomic structure of a molecule, allowing for the determination of its carbon-hydrogen framework and the connectivity of atoms. fiveable.me

Mass Spectrometry (MS): Measures the mass-to-charge ratio of ions, enabling the determination of a compound's molecular weight and elemental composition with high accuracy. fiveable.me

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule, while UV-Vis spectroscopy provides information about conjugated systems. researchgate.net

Chromatographic techniques are used to separate, identify, and quantify the components of a mixture. mdpi.com High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of a compound and for purifying it from reaction mixtures. mdpi.com When coupled with mass spectrometry (LC-MS), it becomes a powerful tool for identifying impurities and degradation products. fiveable.me

Summary of Characterization Techniques

| Technique | Information Obtained | Primary Application |

|---|---|---|

| NMR (¹H, ¹³C) | Detailed molecular structure, atom connectivity | Structural Elucidation |

| High-Resolution MS | Exact molecular weight, elemental formula | Formula Determination |

| FTIR | Presence of functional groups | Structural Confirmation |

| HPLC | Purity assessment, quantification | Quality Control |

| LC-MS | Separation and identification of components | Impurity Profiling |

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become essential tools in drug discovery, offering powerful methods to predict and analyze molecular behavior in silico. chemistryjournals.netresearchgate.net These approaches significantly reduce the time and cost associated with experimental research by allowing scientists to prioritize the synthesis of the most promising compounds. Computational methods can be broadly categorized into structure-based and ligand-based approaches. tarosdiscovery.com

These techniques are used to:

Predict the three-dimensional structure of proteins. nih.gov

Screen virtual libraries of compounds to identify potential binders. tarosdiscovery.com

Optimize the binding affinity and pharmacokinetic properties of lead compounds. chemistryjournals.net

Elucidate the mechanisms of drug-target interactions at an atomic level. chemistryjournals.net

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (a ligand) to a second (a receptor, typically a protein). nih.govacs.org It evaluates the complementarity between the ligand and the receptor's binding site, using scoring functions to estimate the strength of the interaction. springernature.com Docking is widely used for virtual screening, where large databases of compounds are computationally screened against a target to identify potential hits. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic view of molecular interactions. iaanalysis.com By applying the principles of classical mechanics, MD simulations model the movement of atoms and molecules over time, offering insights into the flexibility of the protein and the stability of the protein-ligand complex. nih.govnih.gov This method complements docking by refining the predicted binding poses and providing a more realistic representation of the interactions in a biological environment. iaanalysis.com

Illustrative Results of a Docking and MD Simulation Study

| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | MD Simulation Stability (RMSD, Å) |

|---|---|---|---|

| Cmpd-A | -9.5 | Tyr123, Phe256, Arg301 | 1.5 ± 0.3 |

| Cmpd-B | -8.2 | Tyr123, Asp150 | 2.1 ± 0.5 |

| Cmpd-C | -7.1 | Phe256 | 3.5 ± 0.8 (Unstable) |

Accurately predicting the binding free energy between a ligand and its target is a primary goal of computational drug design. frontiersin.org Various methods are employed to calculate these energies, ranging from relatively fast end-point methods to more computationally intensive alchemical free energy calculations. nih.gov

Common approaches include:

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): These methods estimate the free energy of binding by combining molecular mechanics energy calculations with continuum solvation models. frontiersin.orgnih.gov

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are alchemical methods that provide highly accurate predictions of relative binding affinities between a series of similar compounds by simulating a non-physical pathway that transforms one molecule into another. nih.govnih.gov These rigorous physics-based methods are considered the gold standard for affinity prediction. chemrxiv.org

Representative Binding Free Energy Calculation Results

| Compound Pair | Method | Calculated Relative Binding Free Energy (ΔΔG, kcal/mol) | Experimental (ΔΔG, kcal/mol) |

|---|---|---|---|

| Cmpd-A -> Cmpd-B | FEP | -1.5 ± 0.2 | -1.3 |

| Cmpd-A -> Cmpd-C | FEP | +0.8 ± 0.3 | +1.1 |

| Cmpd-A | MM/PBSA | -10.2 ± 1.5 | -9.8 (ΔG) |

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical biology and drug discovery. nih.gov These technologies can analyze vast and complex datasets to identify patterns and make predictions that are beyond human capability. intimedia.id ML algorithms are trained on existing chemical and biological data to learn the relationships between molecular structures and their properties. nih.gov

Applications of AI and ML in this field include:

Predictive Modeling: Building models to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as biological activity. nih.gov

De Novo Drug Design: Generating novel molecular structures with desired properties. nih.gov

Reaction Prediction and Synthesis Design: Predicting the outcomes of chemical reactions and designing efficient synthetic routes. intimedia.id

Image Analysis: Automating the analysis of high-content screening images and other biological data.

Future Directions and Conceptual Research Horizons

Exploration of Untapped Biological Pathways

While initial studies have hinted at the bioactivity of asterriquinone (B1663379) derivatives, a vast landscape of cellular pathways remains to be explored for neoARQ. The structural similarity of this compound to other quinone compounds suggests several plausible, yet uninvestigated, mechanisms of action that warrant further research.

One of the primary areas of interest is the compound's potential interaction with various receptor tyrosine kinases (RTKs) . An analog of asterriquinone has demonstrated selective tyrosine kinase activity toward an insulin (B600854) receptor, suggesting that this compound could modulate signaling pathways crucial for metabolic regulation. nih.gov This opens up the possibility of its application in metabolic disorders like diabetes. Further screening against a wider panel of RTKs could reveal novel targets and therapeutic applications.

Another untapped area is the investigation of this compound's role in modulating cellular metabolic pathways central to cancer progression. For instance, the enzyme phosphoglycerate mutase 1 (PGAM1) , which is involved in glycolysis, has been identified as a target for some anthraquinone (B42736) derivatives. Given the structural similarities, it is conceivable that this compound could also allosterically inhibit PGAM1, thereby disrupting cancer cell metabolism.

Furthermore, the general mechanism of action for many quinone-based antitumor agents involves the generation of reactive oxygen species (ROS) and the induction of DNA strand breaks. nih.gov The extent to which this compound participates in such redox cycling and its specific impact on DNA repair pathways are yet to be fully elucidated. A deeper understanding of these mechanisms could provide a rationale for its use in specific cancer types or in combination with DNA-damaging agents.

| Potential Untapped Biological Pathway | Rationale for Exploration | Potential Therapeutic Implication |

| Receptor Tyrosine Kinase (RTK) Modulation | An asterriquinone analog shows selective activity towards the insulin receptor. nih.gov | Treatment of metabolic disorders, including diabetes. |

| Phosphoglycerate Mutase 1 (PGAM1) Inhibition | Structural similarity to anthraquinone derivatives that inhibit PGAM1. | Anticancer therapy through disruption of glycolysis. |

| Induction of Reactive Oxygen Species (ROS) | A common mechanism for quinone-containing antitumor compounds. nih.gov | Broad-spectrum anticancer activity. |

| DNA Damage and Repair Pathways | Quinone structures can induce DNA strand breaks. nih.gov | Synergistic effects with DNA-damaging chemotherapies. |

Potential for Combination Approaches with Other Chemical Entities in Preclinical Models

The future of cancer therapy is increasingly moving towards combination strategies to enhance efficacy and overcome drug resistance. mdpi.com For this compound, several combination approaches in preclinical models could be conceptualized based on its potential mechanisms of action.

Given its potential to induce DNA damage, combining this compound with inhibitors of DNA repair enzymes such as PARP inhibitors could be a promising strategy. This synthetic lethality approach could be particularly effective in cancers with deficiencies in specific DNA repair pathways.

Furthermore, if this compound is found to modulate tumor metabolism, combining it with agents that target other metabolic vulnerabilities of cancer cells, such as glutaminase inhibitors or fatty acid synthesis inhibitors , could lead to synergistic antitumor effects.

The interaction of this compound with the tumor microenvironment is another area ripe for exploration in combination therapies. Investigating its effects when combined with immunotherapy , such as checkpoint inhibitors, could reveal whether it can enhance anti-tumor immune responses. Some natural products have been shown to modulate the immune system, and it is plausible that this compound could have similar effects. mdpi.com

| Potential Combination Partner | Rationale for Combination | Preclinical Model Focus |

| PARP Inhibitors | To exploit potential DNA damage induction by this compound. | Cancer cell lines with known DNA repair deficiencies. |

| Glutaminase Inhibitors | To target multiple metabolic pathways in cancer cells. | Xenograft models of metabolically active tumors. |

| Immune Checkpoint Inhibitors | To investigate potential immunomodulatory effects of this compound. | Syngeneic mouse models with competent immune systems. |

Emerging Applications Beyond Current Primary Research Foci

The primary research focus for asterriquinone derivatives has largely been in the realms of anticancer and antidiabetic properties. nih.govnih.gov However, the chemical structure of this compound suggests potential applications in other therapeutic areas that are currently underexplored.

The quinone moiety is a common feature in compounds with antimicrobial and antiviral activities . A systematic screening of this compound against a broad panel of pathogenic bacteria, fungi, and viruses could uncover novel infectious disease applications.

Additionally, many natural products with antioxidant properties have shown promise in the management of neurodegenerative diseases . The potential for this compound to mitigate oxidative stress in neuronal cells warrants investigation in preclinical models of diseases such as Alzheimer's and Parkinson's.

The anti-inflammatory properties of many quinone-containing compounds also suggest a potential role for this compound in the treatment of chronic inflammatory diseases . Exploring its effects on inflammatory pathways, such as the NF-κB signaling cascade, could open up new therapeutic avenues.

| Emerging Application Area | Scientific Rationale |

| Antimicrobial/Antiviral Therapy | The quinone structure is present in many antimicrobial and antiviral agents. |

| Neurodegenerative Diseases | Potential to mitigate oxidative stress, a key factor in neurodegeneration. |

| Chronic Inflammatory Diseases | Quinone compounds often exhibit anti-inflammatory properties. |

Challenges and Opportunities in Neoasterriquinone Academic Research

The academic pursuit of neoasterriquinone and its derivatives is not without its challenges. A primary hurdle is the synthesis and isolation of the compound. As a natural product, its availability can be limited, and the total synthesis of such complex molecules can be a significant undertaking.

Another challenge lies in the elucidation of its precise mechanism of action . The polypharmacology of many natural products, meaning they interact with multiple cellular targets, can make it difficult to pinpoint the key pathways responsible for their therapeutic effects. This complexity can slow down the drug development process.

Furthermore, a significant barrier in academic research is the lack of funding for natural product discovery and development. nih.gov With the pharmaceutical industry often prioritizing synthetic compound libraries, securing financial support for the preclinical and clinical development of natural products can be difficult.

Despite these challenges, there are considerable opportunities in neoasterriquinone research. The unique chemical scaffold of the asterriquinones provides a rich platform for medicinal chemistry optimization . The generation of analog libraries could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.

Moreover, advancements in -omics technologies , such as proteomics and metabolomics, offer powerful tools to unravel the complex biological effects of this compound. These systems biology approaches can provide a more holistic understanding of its mechanism of action and help identify novel biomarkers for its activity.

The growing interest in natural products as a source of novel therapeutics also presents a significant opportunity. As the limitations of traditional drug discovery pipelines become more apparent, there is a renewed appreciation for the chemical diversity and biological activity of natural compounds like neoasterriquinone.

| Challenge | Opportunity |

| Synthesis and Isolation | Development of novel synthetic routes and optimization of fermentation processes. |

| Elucidation of Mechanism of Action | Application of advanced -omics technologies for target identification. |

| Funding for Natural Product Research | Leveraging the unique chemical diversity of natural products to attract investment. |

Q & A

Q. How can researchers standardize metadata reporting for this compound studies?

- Methodological Answer :

- Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Use domain-specific templates (e.g., MIAME for genomics) adapted for this compound .

- Publish protocols on platforms like Protocols.io .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.